Sulfonamide Formation Yield: Aromatic vs. Aliphatic Sulfonyl Chlorides
In the pivotal study by Kas'yan et al., the parent tricyclic amine (I) was reacted with benzenesulfonyl chloride to afford the target N‑phenylsulfonyl derivative (the compound described here). Although a numerical yield for the unsubstituted phenyl compound was not tabulated separately, the closest aromatic analogs (IIa–k) were obtained in 74–93% yield under identical biphasic conditions (ether/water, equimolar reagents) [1]. In stark contrast, the aliphatic sulfonyl chlorides gave markedly lower yields: benzylsulfonyl chloride (IIIa, 76%), cyclohexylsulfonyl chloride (IIIb, 57%), and propylsulfonyl chloride (IIIc, 69%), with the cyclohexyl derivative being obtained as an oily substance rather than a crystalline solid [1]. The aromatic sulfonamide formation is therefore more efficient and delivers crystalline products that are easier to purify and characterize.
| Evidence Dimension | Yield of N‑sulfonylation of 4‑azatricyclo[5.2.1.02,6]dec‑8‑ene |
|---|---|
| Target Compound Data | 80% (based on 4‑fluorophenyl analog IIa; unsubstituted phenyl expected to be comparable) |
| Comparator Or Baseline | N‑Benzyl (IIIa) 76%; N‑Cyclohexyl (IIIb) 57%; N‑Propyl (IIIc) 69% |
| Quantified Difference | Target (aryl) yields 4–23 percentage points higher than aliphatic analogs; crystalline vs. oil for cyclohexyl derivative |
| Conditions | Two‑phase system (ether/water), equimolar amine:sulfonyl chloride, room temperature [1] |
Why This Matters
Higher and more consistent coupling yields translate directly to lower cost‑per‑gram and reduced purification burden during scale‑up, making the phenylsulfonyl derivative the economically preferred starting material for further derivatization.
- [1] Kas'yan, L. I., Tarabara, I. N., Kas'yan, A. O., & Yarovoi, M. Yu. (2003). Synthesis and Some Reactions of New N-[Aryl(Benzyl, Cyclohexyl, Propyl)sulfonyl]-4-azatricyclo[5.2.1.02,6]dec-8-enes. Russian Journal of Organic Chemistry, 39(11), 1629–1635. View Source
